Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of a nitro group at the 8th position and an ethyl ester group at the 2nd position makes it a unique and valuable compound in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-bromoketones or α-chloroketones, followed by nitration and esterification reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization and functionalization processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of catalytic systems, such as transition metal catalysts, and green chemistry principles, such as solvent-free or aqueous reactions, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Hydrolysis reactions typically involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide
Major Products
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acid derivatives
Scientific Research Applications
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anti-tuberculosis agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The compound may also inhibit specific enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
8-Methylimidazo[1,2-a]pyridine-2-carboxylate: Similar structure but lacks the nitro group, resulting in different chemical and biological properties.
Properties
IUPAC Name |
ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c1-3-18-11(15)8-6-13-5-4-7(2)9(14(16)17)10(13)12-8/h4-6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNJPNHNTLBCKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=C(C2=N1)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20563687 |
Source
|
Record name | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132272-52-7 |
Source
|
Record name | Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20563687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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